molecular formula C10H10BrN5NaO7P B13390898 8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate

8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate

Cat. No.: B13390898
M. Wt: 446.08 g/mol
InChI Key: ZJRFCXHKYQVNFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate typically involves the bromination of guanosine 3’,5’-(cyclic) monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine compounds .

Scientific Research Applications

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate, also known as 8-bromo-cyclic GMP, is a cell-permeable analog of cyclic GMP (cGMP) that is more resistant to hydrolysis by phosphodiesterases than its parent compound . It is known to preferentially activate cGMP-dependent protein kinase .

Scientific Research Applications

  • Vascular Smooth Muscle Studies: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate has been shown to impact vascular smooth muscle. It can inhibit phenylephrine-induced contractions in rat isolated caudal artery . Moreover, it actively reduces intracellular free calcium concentrations in cultured rat aortic vascular smooth muscle cells .
  • Protein Kinase G (PKG) Activation: This compound is a membrane-permeable cGMP analog that activates protein kinase G (PKG) . It is reportedly 4.3-fold more potent than cGMP in activating PKG1α and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .
  • Calcium Oscillation Inhibition: 8-Bromoguanosine 3',5'-(cyclic) monophosphate can slow or inhibit the intracellular calcium oscillations of tracheal smooth muscle cells in response to acetylcholine .
  • Modulation of Circadian Rhythms: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt can modulate circadian rhythms .

Data Table

ApplicationDescription
Vascular Smooth Muscle ContractionInhibits phenylephrine-induced contractions in rat caudal artery
Intracellular Calcium LevelsActively reduces intracellular free calcium concentrations in vascular smooth muscle cells
Protein Kinase G ActivationActivates protein kinase G (PKG); 4.3-fold more potent than cGMP in activating PKG1α
Calcium OscillationSlows or inhibits intracellular calcium oscillations in tracheal smooth muscle cells in response to acetylcholine
Circadian RhythmsModulates circadian rhythms

Physicochemical Properties

  • Molecular Formula: C10H12BrN5NaO7P
  • Molecular Weight: 448.10 g/mol
  • CAS Number: 51116-01-9
  • Solubility: Soluble in water

Comparison with Similar Compounds

Similar Compounds

    8-Bromoadenosine 3’,5’-(cyclic) monophosphate: A similar brominated cyclic nucleotide that acts as a cAMP analog.

    Guanosine 3’,5’-(cyclic) monophosphate: The non-brominated form of the compound, which is less resistant to hydrolysis.

    8-(4-Chlorophenylthio)-guanosine 3’,5’-(cyclic) monophosphate: Another cGMP analog with different substituents.

Uniqueness

8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is unique due to its enhanced resistance to hydrolysis and its ability to selectively activate cGMP-dependent pathways. This makes it a valuable tool in research settings where prolonged activation of cGMP signaling is required .

Biological Activity

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate (8-Br-cGMP) is a brominated analog of cyclic guanosine monophosphate (cGMP). This compound is notable for its enhanced stability against hydrolysis by phosphodiesterases compared to cGMP, making it a valuable tool in biological research. It primarily functions as an activator of cGMP-dependent protein kinases, which play critical roles in various physiological processes, including smooth muscle relaxation and signal transduction.

  • Molecular Formula : C10H12BrN5NaO7P
  • Molecular Weight : 448.1 g/mol
  • CAS Number : 51116-01-9
  • Appearance : White powder

8-Br-cGMP acts as a membrane-permeable analog of cGMP, preferentially activating cGMP-dependent protein kinase (PKG). It has been shown to be approximately 4.3-fold more potent than cGMP in activating PKG1α, leading to significant physiological effects such as relaxation of vascular smooth muscle and modulation of intracellular calcium levels.

Vascular Smooth Muscle Relaxation

Research indicates that 8-Br-cGMP effectively promotes relaxation in tracheal and vascular smooth muscle tissues. It inhibits acetylcholine-induced increases in intracellular calcium concentrations at concentrations ranging from 1 μM to 0.1 mM .

Inhibition of Calcium Release

In studies involving rat isolated caudal arteries, 8-Br-cGMP was found to inhibit phenylephrine-induced contractions without affecting phosphatidylinositol (PI) hydrolysis. This suggests that it may regulate vascular smooth muscle contraction by inhibiting calcium release from intracellular stores rather than directly affecting PI turnover .

Study on Smooth Muscle Contraction

A study published in Circulation Research demonstrated that 8-Br-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes. This effect underscores its potential role in modulating cardiac function and vascular tone .

Role in Cell Signaling

Another investigation highlighted the compound's role in signaling pathways involving nitric oxide. It was shown that vasodilators generating nitric oxide, like sodium nitroprusside, along with 8-Br-cGMP, inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells .

Comparative Table of Biological Effects

Biological Activity Effect Reference
Vascular Smooth Muscle RelaxationPromotes relaxation; inhibits calcium influx
Calcium Release InhibitionInhibits phenylephrine-induced contractions
Cardiac Myocyte ResponseReduces myofilament response to Ca2+
Mitogenesis InhibitionInhibits proliferation in vascular smooth muscle

Properties

IUPAC Name

sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFCXHKYQVNFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.